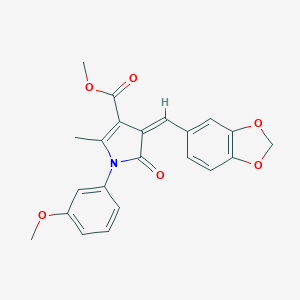![molecular formula C17H21ClN4O B299054 6-chloro-N'-cyclooctylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B299054.png)
6-chloro-N'-cyclooctylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N'-cyclooctylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, commonly known as CMI, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. CMI belongs to the class of imidazo[1,2-a]pyridine derivatives and has been found to exhibit a range of biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of CMI is not fully understood, but several studies have suggested that it acts by inhibiting the activity of certain enzymes or proteins in the body. For example, CMI has been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. It has also been shown to inhibit the activity of the proteasome, which plays a key role in protein degradation.
Biochemical and Physiological Effects:
CMI has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the replication of certain viruses, including hepatitis C virus and human immunodeficiency virus (HIV). In addition, CMI has been shown to reduce inflammation in animal models of inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CMI for lab experiments is its ability to inhibit the activity of certain enzymes or proteins, which makes it a useful tool for studying their function. However, one limitation of CMI is its potential toxicity, which can vary depending on the dose and duration of treatment. Therefore, careful consideration should be given to the experimental conditions when using CMI in lab experiments.
Zukünftige Richtungen
There are several areas of future research that could be explored with regards to CMI. One area of interest is the development of novel drug formulations that can increase the bioavailability and efficacy of CMI. Another area of research could focus on the identification of new targets for CMI, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further studies could investigate the potential use of CMI in combination with other drugs or therapies to enhance their efficacy.
Synthesemethoden
The synthesis of CMI involves a multi-step process that has been described in detail in several research papers. The most common method involves the reaction of 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide with cyclooctanone in the presence of chloroacetyl chloride and triethylamine. The resulting product is then treated with hydrochloric acid to obtain CMI.
Wissenschaftliche Forschungsanwendungen
CMI has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. Several research studies have investigated the use of CMI in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
Eigenschaften
Produktname |
6-chloro-N'-cyclooctylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide |
|---|---|
Molekularformel |
C17H21ClN4O |
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
6-chloro-N-(cyclooctylideneamino)-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H21ClN4O/c1-12-16(22-11-13(18)9-10-15(22)19-12)17(23)21-20-14-7-5-3-2-4-6-8-14/h9-11H,2-8H2,1H3,(H,21,23) |
InChI-Schlüssel |
DLIRSUSFAFLKEA-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)NN=C3CCCCCCC3 |
Kanonische SMILES |
CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)NN=C3CCCCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-2-(3,4-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298971.png)
![1-(2-ethylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298973.png)
![1-(2-fluorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298974.png)
![(5Z)-2-(4-fluoroanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298975.png)
![(5Z)-2-(5-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298976.png)
![1-(3-methylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298979.png)
![9-(4-chlorophenyl)-2-(4-ethoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298980.png)
![2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298981.png)
![Ethyl 6a-(4-chlorophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B298982.png)
![ethyl 2-{[5-(4-acetylphenyl)-2-furyl]methylene}-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298984.png)

![methyl (5E)-5-[(4-fluorophenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B298986.png)
![ethyl 2-[3-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298990.png)
![ethyl 2-[4-(cyanomethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298994.png)